molecular formula C11H8Br2O B3014816 1,6-Dibromo-2-methoxynaphthalene CAS No. 66996-59-6

1,6-Dibromo-2-methoxynaphthalene

Cat. No. B3014816
CAS RN: 66996-59-6
M. Wt: 315.992
InChI Key: HFEOLDKRKNUVAD-UHFFFAOYSA-N
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Description

1,6-Dibromo-2-methoxynaphthalene is a chemical compound with the linear formula C11H8Br2O . It has a molecular weight of 315.994 . This compound is provided to researchers as part of a collection of rare and unique chemicals . It is a ketone that is chemically reactive and has catalytic properties .


Synthesis Analysis

The synthesis of this compound involves the bromination of 2-methoxynaphthalene with elemental bromine to produce this compound . Another method involves boiling 6-Bromo-2-methoxynaphthalene and N-Bromosuccinimide in tetrahydrofuran under reflux for 2 hours .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H8Br2O . The compound consists of 14 heavy atoms, 10 of which are aromatic .


Chemical Reactions Analysis

This compound is produced from 2-methoxynaphthalene by generating bromine in situ using hydrogen bromide . The compound is also used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.994 . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.98, indicating its lipophilicity . It is moderately soluble, with a Log S (ESOL) of -5.12 .

Scientific Research Applications

1. Catalysis and Chemical Synthesis

Research has shown the potential of 2-methoxynaphthalene derivatives in catalysis and chemical synthesis. For example, the acylation of 2-methoxynaphthalene with acetic anhydride over polymorphs of Beta zeolite has been studied, yielding different acylated products like 2-acetylmethoxynaphthalene and 1-acetylmethoxynaphthalene. These processes are influenced by the molecular dynamics and diffusivity of the isomer products (Botella et al., 2003). Another research highlighted the acylation of 2-methoxynaphthalene and isobutylbenzene over zeolite beta, emphasizing the importance of catalyst characteristics and reaction conditions for effective conversion and selectivity (Andy et al., 2000).

2. Spectral Analysis and Material Characterization

The structural and vibrational properties of methoxynaphthalene compounds have been analyzed using techniques like FT-IR and FT-Raman spectral analysis. This kind of research aids in understanding the molecular structure and properties of these compounds, which is crucial in various scientific applications (Govindarajan et al., 2010).

3. Pharmaceutical Intermediates

Some derivatives of 2-methoxynaphthalene are used as intermediates in the synthesis of pharmaceuticals. For instance, 2-bromo-6-methoxynaphthalene is an important intermediate in the production of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Research has focused on developing safer and more environmentally friendly methods for synthesizing these intermediates (Xu & He, 2010).

4. Analytical Chemistry

2-Bromoacetyl-6-methoxynaphthalene and related compounds have been utilized as fluorescent labelling reagents in chromatographic analysis, especially in the analysis of bile acids and other carboxylic acids in pharmaceuticals and cosmetics. This highlights the role of such compounds in enhancing the sensitivity and specificity of analytical techniques (Cavrini et al., 1993; Gatti et al., 1992).

Safety and Hazards

The compound is classified as a hazard class 9 substance . It has hazard statements H315, H318, H335, and H411 . The compound is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1,6-dibromo-2-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2O/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEOLDKRKNUVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66996-59-6
Record name 1,6-DIBROMO-2-METHOXY-NAPHTHALENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Bromo-2-methoxynaphthalene (5.9 g, 24.81 mmol, 1 eq) and NBS (4.41, 24.81 mmol, 1 eq) are boiled in 50 ml of THF under reflux for 2 h. After washing with 1 N HCl, the organic phase is dried over magnesium sulfate, filtered and concentrated in vacuum on a rotary evaporator. The compound is obtained in quantitative yield (7.8 g).
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
24.81 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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